

Spectroscopic analysis of C.I. Disperse Red 54 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | C.I. Disperse red 54 | |
| Cat. No.: | B1207424 | Get Quote |

Spectroscopic Analysis of C.I. Disperse Red 54: A Technical Guide

Disclaimer: This guide provides a comprehensive framework for the spectroscopic analysis of **C.I. Disperse Red 54**. However, specific experimental values for the absorption and fluorescence maxima of this particular dye are not readily available in the reviewed public-domain scientific literature. Therefore, to illustrate the data presentation and interpretation, representative data from a similar monoazo disperse dye is used in the tables below. Researchers should determine the precise spectral characteristics experimentally.

Introduction to C.I. Disperse Red 54

C.I. Disperse Red 54 is a synthetic organic compound classified as a monoazo disperse dye. [1] Such dyes are characterized by low water solubility and are typically applied to hydrophobic fibers like polyester from an aqueous dispersion.[2] The vibrant red color arises from its chemical structure, which contains an azo group (-N=N-) acting as a chromophore, connected to aromatic rings. This conjugated system is responsible for the absorption of light in the visible spectrum.

Table 1: Chemical and Physical Properties of C.I. Disperse Red 54



| Property | Value | Reference |
|-------------------|---|-----------|
| C.I. Name | Disperse Red 54 | [1] |
| C.I. Number | 11131 | [1] |
| CAS Numbers | 6657-37-0, 12217-86-6, 6021- 61-0 | [1] |
| Chemical Class | Monoazo Dye | [1] |
| Molecular Formula | C19H18CIN5O4 | [1] |
| Molecular Weight | 415.83 g/mol | [1] |
| Appearance | Yellow-red / purple powder | [1] |
| IUPAC Name | methyl 3-[4-[(2-chloro-4- nitrophenyl)diazenyl]-N-(2- cyanoethyl)anilino]propanoate | |

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within a dye molecule. The absorption spectrum reveals the wavelength of maximum absorbance (λ max), which is a key identifier and is directly related to the color of the compound. For azo dyes, the main absorption band in the visible region is typically due to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated system.

Experimental Protocol: UV-Vis Analysis

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of **C.I. Disperse Red 54**.

 Solvent Selection: Choose a spectral-grade solvent in which the dye is soluble. Common choices for disperse dyes include ethanol, acetone, methanol, and dimethyl sulfoxide (DMSO). Note that the choice of solvent can influence the λmax due to solvatochromic effects.



- Stock Solution Preparation: Accurately weigh a small amount of C.I. Disperse Red 54
 powder and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1
 mg/mL).
- Working Solution Preparation: Dilute the stock solution to a concentration suitable for spectroscopic analysis, typically in the micromolar range (e.g., 1x10⁻⁵ M to 5x10⁻⁵ M). The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 to 1.0 A.U.).
- Instrumentation:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to serve as a blank.
 - Fill a matching cuvette with the dye working solution.
- Data Acquisition:
 - Perform a baseline correction with the solvent-filled blank cuvette.
 - Scan the sample across a wavelength range of at least 300–700 nm to cover the entire visible spectrum.
 - Identify the wavelength of maximum absorbance (λmax).



Click to download full resolution via product page

Fig. 1: Experimental workflow for UV-Vis spectroscopic analysis.

Quantitative Data (Illustrative)



The following table presents representative UV-Vis absorption data for a similar monoazo disperse dye. The exact λ max for **C.I. Disperse Red 54** may vary and is highly dependent on the solvent environment. Azo dyes with electron-donating and electron-withdrawing groups typically exhibit positive solvatochromism, where the λ max shifts to a longer wavelength (a red shift) as solvent polarity increases.

Table 2: Illustrative UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Extinction Coefficient (ϵ) (L mol ⁻¹ cm ⁻¹) | Transition |
|---------|-----------|---|-----------------|
| Ethanol | ~495 | Not Reported | $\pi \to \pi$ |
| Acetone | ~500 | Not Reported | $\pi \to \pi$ |
| Toluene | ~480 | Not Reported | $\pi \to \pi^*$ |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it absorbs light. A fluorescent dye absorbs light at a specific excitation wavelength, promoting an electron to an excited state. The electron then returns to the ground state, emitting light at a longer wavelength (lower energy). The difference between the excitation (or absorption) maximum and the emission maximum is known as the Stokes shift.

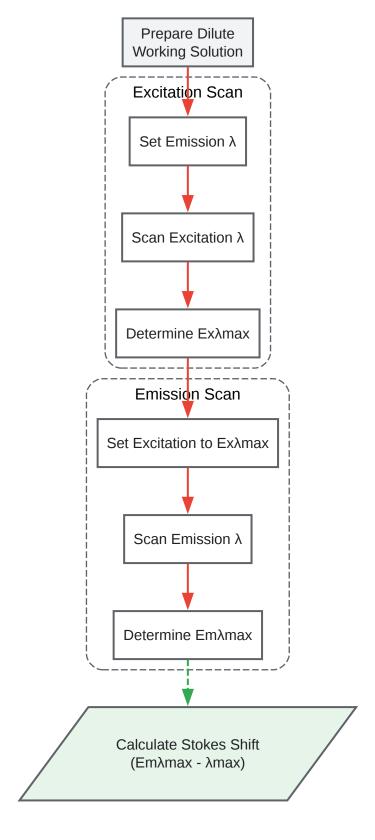
Experimental Protocol: Fluorescence Analysis

- Sample Preparation: Prepare a series of dilute solutions from the stock solution, typically 1 to 2 orders of magnitude more dilute than for UV-Vis analysis, to avoid inner filter effects and concentration quenching.
- Instrumentation:
 - Use a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp)
 and two monochromators (for excitation and emission).
- Excitation Spectrum Acquisition:



- Set the emission monochromator to the expected emission maximum (a preliminary scan may be needed).
- Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm). The
 resulting spectrum should resemble the absorption spectrum and will identify the optimal
 excitation wavelength (Exλmax).
- Emission Spectrum Acquisition:
 - Set the excitation monochromator to the Exλmax determined in the previous step.
 - Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the desired range (e.g., 500-750 nm).
 - Identify the wavelength of maximum fluorescence emission (Emλmax).
- Data Analysis: Calculate the Stokes shift using the formula: Stokes Shift (nm) = Emλmax λmax.





Click to download full resolution via product page

Fig. 2: Experimental workflow for fluorescence spectroscopic analysis.



Quantitative Data (Illustrative)

The following table presents representative fluorescence data for a similar monoazo disperse dye in ethanol. The fluorescence properties, including quantum yield and Stokes shift, are sensitive to the molecular environment, solvent viscosity, and temperature.

Table 3: Illustrative Fluorescence Data (in Ethanol)

| Parameter | Value |
|-----------------------------|--------------|
| Excitation Maximum (Exλmax) | ~495 nm |
| Emission Maximum (Emλmax) | ~640 nm |
| Stokes Shift | ~145 nm |
| Quantum Yield (ΦF) | Not Reported |

Relationship Between Absorption and Emission

The processes of absorption and fluorescence are fundamentally linked. A molecule absorbs energy, transitioning from the ground electronic state (S_0) to an excited state (S_1) . After a very short time, during which some energy is lost non-radiatively, the molecule relaxes back to the ground state by emitting a photon. Because of this non-radiative energy loss, the emitted photon always has less energy (and thus a longer wavelength) than the absorbed photon, giving rise to the Stokes shift.

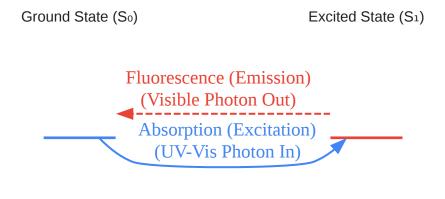


Fig. 3: Relationship between light absorption and fluorescence emission.

Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epdf.pub [epdf.pub]
- To cite this document: BenchChem. [Spectroscopic analysis of C.I. Disperse Red 54 (UV-Vis, Fluorescence)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207424#spectroscopic-analysis-of-c-i-disperse-red-54-uv-vis-fluorescence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com